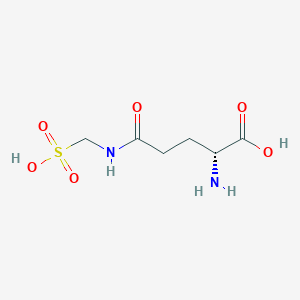

N-(Sulfomethyl)-D-glutamine

Description

N-(Sulfomethyl)-D-glutamine is a chemically modified derivative of D-glutamine, where a sulfomethyl (-CH₂-SO₃H) group is introduced at the amino terminus. The sulfomethyl modification likely alters its solubility, bioavailability, and interaction with enzymatic systems compared to unmodified D-glutamine or other derivatives.

Properties

IUPAC Name |

(2R)-2-amino-5-oxo-5-(sulfomethylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6S/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H,12,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMBCMVOCRJSME-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCS(=O)(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009270 | |

| Record name | 5-Hydroxy-5-[(sulfomethyl)imino]norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90237-02-8 | |

| Record name | gamma-Glutamylaminomethylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090237028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-[(sulfomethyl)imino]norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Sulfomethyl)-D-glutamine typically involves the reaction of D-glutamine with a sulfomethylating agent. One common method is the reaction of D-glutamine with formaldehyde and sodium bisulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with continuous stirring to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The process involves the same basic steps as the laboratory synthesis but with enhanced control over parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Sulfomethyl)-D-glutamine can undergo various chemical reactions, including:

Oxidation: The sulfomethyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Applications

1.1 Metabolic Studies

N-(Sulfomethyl)-D-glutamine is utilized in metabolic studies to understand its role in cellular metabolism and its effects on various biochemical pathways. Research indicates that glutamine derivatives play a crucial role in nitrogen metabolism, influencing amino acid synthesis and cellular energy production. For instance, studies have shown that glutamine and its derivatives can enhance the proliferation of lymphocytes and modulate immune responses by serving as a key substrate for nucleotide synthesis and other biosynthetic pathways .

1.2 Cell Culture and Tissue Engineering

In cell culture systems, this compound is often employed as a supplement to promote cell growth and viability. Its ability to enhance protein synthesis while reducing proteolysis makes it valuable in maintaining the integrity of cultured cells. This is particularly important in tissue engineering applications where the survival of engineered tissues depends on adequate nutrient supply .

Medical Applications

2.1 Nutritional Support in Clinical Settings

This compound is increasingly recognized for its potential benefits in clinical nutrition, particularly for patients undergoing surgery or experiencing severe catabolic states such as sepsis or trauma. Supplementation with glutamine derivatives has been linked to improved immune function and reduced infection rates in critically ill patients .

Table 1: Clinical Studies on Glutamine Supplementation

| Study Type | Population | Key Findings |

|---|---|---|

| Randomized Control | Surgical Patients | Reduced infection rates with glutamine supplementation |

| Observational | Critically Ill Patients | Improved recovery outcomes |

| Meta-analysis | Various Clinical Trials | Enhanced immune function observed |

2.2 Embryo Quality Assessment

Recent studies have explored the use of this compound as a biomarker for assessing embryo quality during in vitro fertilization (IVF). Increased consumption of glutamine has been associated with poor-quality embryos and aneuploidy, suggesting its potential role as a diagnostic tool in reproductive medicine .

Table 2: Glutamine Consumption and Embryo Quality

| Embryo Quality | Glutamine Consumption (µM) | Aneuploidy Rate (%) |

|---|---|---|

| Good Quality | 50 | 40 |

| Poor Quality | 80 | 58.8 |

Research Insights

3.1 Immunometabolism

The concept of immunometabolism highlights the importance of metabolic substrates like this compound in regulating immune cell function. Research indicates that during periods of metabolic stress, such as infection or injury, immune cells preferentially utilize glutamine for energy production, which underscores its significance in immunological responses .

3.2 Antioxidant Properties

This compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as during inflammation or cellular injury . Studies have shown that supplementation can enhance cellular resilience against oxidative stress by modulating antioxidant pathways.

Mechanism of Action

The mechanism of action of N-(Sulfomethyl)-D-glutamine involves its interaction with specific molecular targets and pathways. The sulfomethyl group can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

D-Glutamine

- Metabolic Roles: D-glutamine is a key metabolite in microbial and mammalian systems, prominently involved in: D-glutamine and D-glutamate metabolism: Critical for nitrogen recycling and amino acid homeostasis . Biosynthesis of branched-chain amino acids (BCAAs): Linked to muscle health and microbiome functionality . Biomarker Potential: Elevated serum D-glutamine levels correlate with aging in mice (AUC > 0.85) and acute rejection in heart transplant models .

- Therapeutic Applications: Used as a gamma-glutamyl donor in enzymatic synthesis, reducing by-products like gamma-glutamylglutamine in gamma-glutamyltaurine production (yield increases from 25% to 71%) .

N-Acetyl-D-Glucosamine

- Structural Distinction: Unlike N-(Sulfomethyl)-D-glutamine, this compound features an acetylated amino group on a glucose derivative rather than a glutamine backbone. The α/β stereochemistry significantly impacts its biological activity .

- Functional Roles: Key component of bacterial cell walls and human glycosaminoglycans. Used to study N-acetyl-β-D-hexosaminidase enzymes, with applications in glycobiology .

Gamma-D-Glutamyl Compounds

- Synthetic Efficiency: Enzymatic synthesis using D-glutamine as a donor demonstrates stereospecificity, minimizing undesired by-products. This contrasts with L-glutamine, which generates complex by-products .

N-Hydroxy-D-Glutamine

- However, its instability under physiological conditions limits therapeutic use .

Comparative Data Table

Key Research Findings and Implications

- Metabolic Pathway Enrichment: D-glutamine-related pathways are perturbed in diverse conditions, including non-small cell lung cancer therapy (EGFR/PD-1 inhibitors) and diabetic retinopathy, suggesting that sulfomethyl derivatives could modulate similar pathways .

Biological Activity

N-(Sulfomethyl)-D-glutamine is a modified form of the amino acid glutamine, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Glutamine and Its Derivatives

Glutamine plays a crucial role in various physiological processes, including protein synthesis, nitrogen transport, and immune function. It is also involved in the metabolism of cancer cells and has been studied for its effects on glycemic control and neurological health. The sulfomethyl derivative, this compound, is hypothesized to retain some of these beneficial properties while potentially exhibiting unique biological activities due to its chemical modifications.

- Metabolic Pathways :

- Immune Function :

- Neurotransmission :

Table 1: Summary of Biological Activities Associated with Glutamine and Its Derivatives

Case Studies

-

Cancer Treatment :

A study explored the role of glutamine in reducing chemotherapy-induced side effects. Patients receiving glutamine supplementation experienced less nausea and improved recovery times compared to controls. This suggests potential therapeutic benefits for this compound in similar contexts . -

Exercise-Induced Hypoglycemia :

Research indicated that glutamine supplementation increased the likelihood of nighttime hypoglycemia in adolescents with type 1 diabetes after exercise. This finding highlights the need for careful consideration of glutamine derivatives like this compound in metabolic regulation during intensive physical activities . -

Neurological Health :

In a cohort study involving elderly patients with major depressive disorder (MDD), an elevated ratio of glutamine to glutamate was observed, suggesting alterations in neurotransmitter dynamics that could be influenced by compounds like this compound .

Q & A

Q. What are the recommended analytical methods to determine the enantiomeric purity of N-(Sulfomethyl)-D-glutamine in synthetic preparations?

Methodological Answer: Enantiomeric purity can be assessed using chiral HPLC with specialized columns, such as the Astec CHIROBIOTIC™ T column, which separates D- and L-glutamine derivatives. For example, in radiochemical synthesis of [11C]L-glutamine, HPLC analysis achieved >90% radiochemical purity with <5% D-glutamine impurity . Key parameters include:

- Mobile phase optimization (e.g., aqueous/organic solvent ratios).

- Detection methods (UV, fluorescence, or radiometric detection for labeled compounds).

- Validation via spiking experiments with pure D- and L-enantiomers.

Q. How can researchers design in vitro models to study the cellular uptake and metabolic fate of D-glutamine derivatives like this compound?

Methodological Answer: Caco-2 cell monolayers are widely used to model intestinal permeability. For D-glutamine derivatives:

- Measure transepithelial electrical resistance (TER) and FITC-inulin flux to assess barrier integrity.

- Co-incubate with metabolic inhibitors (e.g., 6-diazo-5-oxo-L-norleucine) to block glutaminase activity, isolating transporter-specific effects .

- Compare uptake kinetics with L-glutamine controls to evaluate stereoselectivity.

Advanced Research Questions

Q. How do stereochemical variations (D vs. L forms) influence the interaction of sulfomethylated glutamine derivatives with glutamine-binding proteins?

Methodological Answer: Differential scanning fluorimetry (DSF) and tryptophan fluorescence quenching are critical for assessing stereoselectivity. For instance:

- DSF : Monitor protein thermostability changes. L-glutamine induced an 11.6°C stabilization in VcGluP, while D-glutamine caused minimal effects (1.7°C) .

- Fluorescence binding assays : Determine dissociation constants (Kd). D-glutamate binds VcGluP with a Kd of 24.5 µM, but D-glutamine binding is undetectable, highlighting stereochemical specificity .

Q. What methodological approaches resolve contradictions in metabolic pathway attribution when studying D-glutamine derivatives across different biological systems?

Methodological Answer: Contradictions arise due to system-specific enzyme expression (e.g., glutamine synthetase in liver vs. microbial pathways). Strategies include:

- Multi-omics integration : Pair metabolomics (e.g., LC-MS) with transcriptomics to map pathway activity. For example, D-glutamine metabolism in dairy cows correlated with glutamate transferase activity .

- Pathway enrichment tools : Use MetaboAnalyst to identify conserved pathways (e.g., D-glutamine/glutamate metabolism in HBV replication and oral squamous cell carcinoma ).

- Isotope tracing : Track 13C-labeled this compound to distinguish host vs. microbial contributions in gut models .

Q. How can researchers validate the role of this compound in redox buffering during efferocytosis or immune cell function?

Methodological Answer:

- Glutamine/Glutamate-Glo™ Assay : Quantify intracellular glutamine/glutamate ratios in macrophages post-efferocytosis. Depletion of D-glutamine derivatives alters NADPH/GSH redox states .

- CRISPR-mediated gene knockout : Target glutamine synthetase (GS) or transporters (e.g., SLC1A5) to isolate sulfomethylated derivative effects .

Data Contradiction Analysis

Example Contradiction:

D-glutamine metabolism is implicated in both lactation enhancement (dairy cows) and HBV replication, but mechanistic links are unclear.

Resolution Framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.